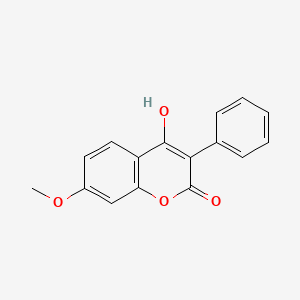

4-Hydroxy-7-methoxy-3-phenylcoumarin

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused ring systems. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as 4-hydroxy-7-methoxy-3-phenylchromen-2-one. This nomenclature reflects the fundamental coumarin structure, which consists of a benzene ring fused to an alpha-pyrone ring, forming what is systematically known as 2H-1-benzopyran-2-one. The chromen-2-one designation specifically indicates the lactone functionality inherent in the coumarin framework.

The molecular formula C₁₆H₁₂O₄ accurately represents the elemental composition of this compound, indicating sixteen carbon atoms, twelve hydrogen atoms, and four oxygen atoms. The structural representation encompasses several key functional groups that determine both the chemical behavior and nomenclature requirements. The hydroxyl group at position 4 represents a phenolic hydroxyl directly attached to the coumarin ring system, while the methoxy group at position 7 introduces an ether functionality that significantly influences the compound's physicochemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-hydroxy-7-methoxy-3-phenylchromen-2-one |

| Molecular Formula | C₁₆H₁₂O₄ |

| Simplified Molecular Input Line Entry System | COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)O |

| International Chemical Identifier | InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9,17H,1H3 |

| International Chemical Identifier Key | UIJJGCUHRDYWKR-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the complete structural information: COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)O. This notation system allows for unambiguous computer processing and database searching while maintaining structural accuracy. The International Chemical Identifier string offers another standardized representation that facilitates international chemical communication and database interoperability.

The phenyl substituent at position 3 represents a benzene ring directly attached to the coumarin backbone, creating what is classified as a phenylcoumarin derivative. This structural feature places the compound within the broader category of neoflavonoids, specifically the 4-phenylcoumarin class that serves as the backbone for neoflavones. The combination of hydroxyl and methoxy substituents creates a unique substitution pattern that distinguishes this compound from other phenylcoumarin derivatives.

Historical Evolution of Coumarin Derivative Naming Conventions

The nomenclature system for coumarin derivatives has evolved significantly since the initial discovery of the parent compound. The term "coumarin" itself derives from the French word "coumarou," which referred to the tonka bean (Dipteryx odorata). This etymological origin reflects the historical context of natural product chemistry, where compound names often originated from their botanical sources rather than systematic chemical nomenclature.

The foundational discovery occurred in 1820 when Vogel first isolated coumarin from tonka beans, establishing the prototype for an entire class of natural products. During this early period, compound identification relied primarily on physical properties and botanical origin rather than systematic structural analysis. The naming conventions of the early nineteenth century reflected this approach, with compounds frequently retaining names derived from their natural sources.

As chemical understanding advanced throughout the nineteenth and early twentieth centuries, the need for systematic nomenclature became increasingly apparent. The development of International Union of Pure and Applied Chemistry nomenclature principles provided a framework for consistent naming of complex organic molecules, including heterocyclic compounds like coumarins. The establishment of the chromen-2-one systematic name for the coumarin nucleus represented a significant advancement in chemical nomenclature, providing a foundation for describing substituted derivatives.

The evolution of coumarin derivative naming has been particularly influenced by the recognition that coumarins belong to the broader class of benzopyrones. This classification system acknowledges the fundamental structural relationship between benzene and pyrone rings, providing a logical framework for systematic nomenclature. The designation of coumarin as 2H-1-benzopyran-2-one reflects this systematic approach, indicating both the fused ring system and the specific lactone functionality.

Modern nomenclature conventions for phenylcoumarin derivatives like this compound incorporate both the systematic International Union of Pure and Applied Chemistry framework and historical precedent. The retention of "coumarin" in common usage alongside the systematic "chromen-2-one" designation demonstrates the balance between historical tradition and systematic accuracy that characterizes contemporary chemical nomenclature.

Isomeric Considerations and Positional Numbering Systems

The numbering system for coumarin derivatives represents one of the most critical aspects of accurate nomenclature, particularly given the multiple numbering schemes that have been employed historically. According to International Union of Pure and Applied Chemistry guidelines for fused ring systems, coumarin numbering begins with the oxygen atom in the lactone ring designated as position 1, followed by the carbonyl carbon at position 2. This systematic approach ensures consistent identification of substituent positions across all coumarin derivatives.

The complexity of coumarin numbering becomes particularly evident when considering the various schemes that have been employed in different contexts. Some numbering systems skip over the fused ring carbons, focusing only on the peripheral positions available for substitution. This approach, while simplifying certain aspects of nomenclature, can create confusion when comparing compounds described using different numbering conventions.

Table 2: Positional Numbering Analysis for this compound

| Position | Substituent | Ring System | Functional Group Type |

|---|---|---|---|

| 1 | Oxygen | Lactone | Heteroatom |

| 2 | Carbonyl | Lactone | Carbonyl carbon |

| 3 | Phenyl | Pyrone | Aromatic substituent |

| 4 | Hydroxyl | Pyrone | Phenolic hydroxyl |

| 7 | Methoxy | Benzene | Ether functionality |

The International Union of Pure and Applied Chemistry numbering system for fused ring systems provides specific guidance for coumarin derivatives. The ortho-fused relationship between the benzene and pyrone rings creates a situation where two rings share exactly two atoms and one bond, requiring careful attention to numbering continuity. The numbering proceeds around the fused system in a manner that maintains the lowest possible numbers for substituents while respecting the fundamental ring structure.

Isomeric considerations for this compound involve potential positional isomers where the same functional groups could be placed at different positions around the coumarin nucleus. The specific substitution pattern of this compound creates a unique spatial arrangement that influences both chemical reactivity and biological activity. Alternative positioning of the hydroxyl group could yield 3-hydroxy-7-methoxy-3-phenylcoumarin or 5-hydroxy-7-methoxy-3-phenylcoumarin, each representing distinct isomeric forms with different properties.

The methoxy group positioning at position 7 places this substituent on the benzene ring portion of the coumarin structure, specifically at a position that is meta to the ring fusion. This positioning contrasts with potential isomers where the methoxy group might be located at positions 5, 6, or 8, each creating different electronic and steric environments around the coumarin nucleus.

The phenyl substituent at position 3 creates additional isomeric possibilities through rotation around the carbon-carbon bond connecting the phenyl ring to the coumarin backbone. While this does not create constitutional isomers, it does influence the three-dimensional structure and potential conformational preferences of the molecule. The specific positioning of the phenyl group at position 3, rather than position 4, creates a neoflavone-type structure that differs significantly from 4-phenylcoumarin derivatives in terms of both chemical behavior and biological activity.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-7-methoxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJGCUHRDYWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716061 | |

| Record name | 4-Hydroxy-7-methoxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-24-0 | |

| Record name | 4-Hydroxy-7-methoxy-3-phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-methoxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxy-3-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

4-Hydroxy-7-methoxy-3-phenylcoumarin (4-HMC) is a naturally occurring compound belonging to the coumarin family, known for its diverse biological activities and potential therapeutic applications. With a molecular formula of C16H12O4 and a molecular weight of approximately 272.26 g/mol, 4-HMC exhibits significant structural complexity due to its unique phenyl and methoxy substituents. This article delves into the biological activities of 4-HMC, highlighting its antifungal, anti-inflammatory, anticancer, and antioxidant properties, supported by case studies and research findings.

Antifungal Activity

4-HMC has shown notable antifungal properties, particularly against Aspergillus flavus, a fungus responsible for producing aflatoxins. In a study, 4-HMC exhibited potent antifungal and antiaflatoxigenic activities, significantly inhibiting fungal growth and aflatoxin production at concentrations as low as 100 μg/mL. The inhibitory mechanism was linked to the downregulation of key genes involved in aflatoxin biosynthesis, such as aflD, aflK, aflQ, and aflR .

| Compound | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| This compound | 100 | ~50% |

| Thiabendazole (Positive Control) | - | - |

Anti-inflammatory Properties

Research indicates that 4-HMC may possess anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes in skin cells. This suggests its potential application in treating inflammatory conditions .

Anticancer Activity

The cytotoxicity of 4-HMC against various cancer cell lines has been documented, indicating its potential as an anticancer agent. In vitro studies have demonstrated that it can significantly inhibit the proliferation of specific cancer cells, although further investigations are required to elucidate its mechanisms of action .

Antioxidant Activity

The antioxidant properties of 4-HMC have been attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Antifungal Study : A study conducted on the antifungal efficacy of various coumarins identified 4-HMC as one of the most effective compounds against A. flavus, demonstrating an inhibition rate comparable to established fungicides .

- Cytotoxicity Assay : In vitro assays revealed that 4-HMC exhibited significant cytotoxic effects on human cancer cell lines, leading to a reduction in cell viability at specific concentrations .

- Inflammation Model : In a model of inflammation, treatment with 4-HMC resulted in decreased levels of inflammatory cytokines, suggesting its therapeutic potential for inflammatory diseases .

The biological activities of 4-HMC can be attributed to its interaction with various molecular targets:

- Antifungal Mechanism : The inhibition of gene expression related to aflatoxin biosynthesis suggests a targeted approach in disrupting fungal growth.

- Anti-inflammatory Pathway : The compound's ability to inhibit prostaglandin synthesis indicates interference with the inflammatory signaling pathways.

- Cytotoxic Effects : The cytotoxicity observed may involve apoptosis induction in cancer cells, although specific pathways remain to be fully elucidated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Coumarin Derivatives

Antifungal and Antiaflatoxigenic Activity

4-Hydroxy-7-methoxy-3-phenylcoumarin exhibits potent antifungal activity against Aspergillus flavus, suppressing mycelial growth and aflatoxin biosynthesis. Key comparisons include:

Key Findings :

- At 100 μg/mL, this compound shows 32.8% inhibition, outperforming 6,7-Dimethoxycoumarin (50.4%) but less effective than 4-Hydroxy-6,7-dimethylcoumarin (18%) .

- Its antiaflatoxigenic activity is linked to suppression of aflK, a gene encoding versicolorin B synthase critical for aflatoxin biosynthesis .

Anti-Aromatase Activity

Structural modifications significantly impact anti-aromatase efficacy:

- 7-Methoxy and 3-Phenyl Groups : Essential for activity. Removal of the 7-methoxy group (e.g., 4-benzyl-7-hydroxy-3-phenylcoumarin) reduces potency (IC₅₀ >50 μM) .

- 4-Substituents : Replacement of the 4-hydroxy group with a benzyl or chlorobenzyl group abolishes activity (e.g., 4-(4-chlorobenzyl)-7-methoxy-3-phenylcoumarin) .

Structural Analogs and Functional Variations

- 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin (CAS: 825633-07-6): Dual hydroxyl groups enhance solubility but may reduce membrane permeability compared to the methoxy-substituted derivative .

- 7-Methoxy-4-methylcoumarin (CAS: 2555-28-4): A methyl group at position 4 instead of phenyl diminishes antifungal activity, highlighting the necessity of aromatic substituents for target binding .

Structure-Activity Relationship (SAR) Insights

- O-Substitutions : Methoxy or hydroxyl groups at position 7 enhance antifungal activity, likely by increasing electron density and hydrogen bonding .

- Phenyl vs. Alkyl Groups : Aromatic substituents at position 3 improve interaction with fungal enzymes (e.g., aflK) compared to aliphatic groups .

- Positional Isomerism : Shifting the methoxy group from position 7 to 6 (e.g., 4-hydroxy-6-methoxy-3-phenylcoumarin) reduces efficacy, emphasizing the importance of substitution patterns .

Vorbereitungsmethoden

Cyclization of 4-Hydroxyacetophenone Derivatives with Ethyl Carbonate

A key synthetic route to 4-hydroxycoumarins, including 4-hydroxy-7-methoxy-3-phenylcoumarin, involves the cyclization of appropriately substituted 4-hydroxyacetophenones with ethyl carbonate in the presence of sodium metal. This method, developed and refined in academic research, provides high yields and versatility for various substituted coumarins.

-

- Dissolve 4-hydroxyacetophenone derivative in ethyl carbonate.

- Add powdered sodium metal under cooling conditions (ice bath) to initiate the reaction.

- Heat the mixture on a steam bath for about 30 minutes to promote cyclization.

- After cooling, add dry ether and filter off sodium salts and unreacted sodium.

- Neutralize the reaction mixture with concentrated hydrochloric acid or glacial acetic acid to precipitate the 4-hydroxycoumarin.

- Isolate the product by filtration and recrystallize from aqueous alcohol or hot water to obtain pure compound.

-

- Yields approach theoretical values, typically around 65-70% for this compound.

- The product crystallizes as colorless needles with melting points consistent with literature values (~206°C for related 4-hydroxycoumarins).

Example :

The synthesis of this compound was achieved by cyclization of 4-hydroxy-7-methoxyacetophenone with ethyl carbonate under sodium catalysis at room temperature for 14 hours, yielding the target coumarin with high purity.

Pechmann Condensation Using Phenylacetic Acid Derivatives and Resorcinol Derivatives

Another prominent method involves the Pechmann condensation reaction between phenylacetic acid derivatives and hydroxybenzaldehydes or resorcinol derivatives in the presence of acetic anhydride and sodium hydroxide.

-

- Mix phenylacetic acid sodium salt with 2,4-dihydroxybenzaldehyde or similar dihydroxybenzaldehydes in acetic anhydride.

- Heat the mixture under reflux for several hours (typically 6 hours or more).

- Cool and pour into water to precipitate the acetoxy-substituted coumarin intermediate.

- Filter and recrystallize the intermediate from dioxane or alcohol.

- Hydrolyze the acetoxy groups by refluxing with sodium hydroxide in alcohol to obtain the hydroxycoumarin.

- Methylate the hydroxy group using dimethyl sulfate and sodium carbonate in aqueous ethanol to yield the methoxy derivative.

| Step | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Condensation | Sodium phenylacetate + 2,4-dihydroxybenzaldehyde + Acetic anhydride, reflux 6 hrs | 3-phenyl-7-acetoxy-coumarin | ~70 | 183-185 |

| Hydrolysis | NaOH (10%) in ethanol, reflux 1 hour | 3-phenyl-7-hydroxy-coumarin | High | 215-218 |

| Methylation | Dimethyl sulfate + Na2CO3 in aqueous ethanol, reflux 1 hour | This compound | Moderate | 125-135 |

- Notes :

This method allows for structural variation by changing the phenylacetic acid or hydroxybenzaldehyde derivatives, enabling synthesis of various substituted coumarins including this compound.

Methylation of 4-Hydroxy-3-phenylcoumarin Precursors

Selective methylation of the 7-hydroxy group in 3-phenyl-7-hydroxycoumarin derivatives is commonly performed to introduce the methoxy substituent at position 7.

-

- Dissolve 3-phenyl-7-hydroxycoumarin in warm ethanol.

- Add sodium carbonate solution dropwise to maintain a basic environment.

- Introduce methylating agents such as dimethyl sulfate or diethyl sulfate.

- Heat under reflux for about 1 hour to ensure complete methylation.

- Cool the reaction mixture, filter the precipitated product, and recrystallize from methanol or ethanol-acetonitrile mixtures.

Results :

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| Cyclization with ethyl carbonate | 4-hydroxy-7-methoxyacetophenone + ethyl carbonate | Sodium metal, steam bath, acid workup | This compound | 65-70 | ~206 (related coumarins) | High yield, straightforward |

| Pechmann condensation | Sodium phenylacetate + 2,4-dihydroxybenzaldehyde | Acetic anhydride, reflux, NaOH hydrolysis, methylation | This compound | Moderate | 125-135 | Allows substitution variation |

| Methylation of hydroxycoumarin | 3-phenyl-7-hydroxycoumarin | Dimethyl sulfate, Na2CO3, reflux | This compound | Moderate | 125-135 | Selective methylation step |

Research Findings and Applications

- The synthetic methods described enable the production of this compound with high purity and yield, facilitating its use in biological studies and material applications.

- Research has demonstrated that related compounds synthesized by these methods exhibit significant antifungal and antiaflatoxigenic activities, highlighting the importance of precise synthetic control.

- The cyclization method using ethyl carbonate and sodium is noted for its near-theoretical yields and adaptability to various substituted acetophenones, making it a preferred route in academic and industrial synthesis.

Q & A

Q. What crystallographic techniques are applicable for resolving the 3D structure of this coumarin?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (7:3). Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond angles and planarity of the coumarin core .

- Comparative Analysis : Overlay with structures of analogs (e.g., 4-phenylcoumarins) to analyze steric effects of the 3-phenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.